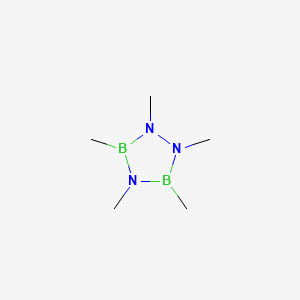
5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a core imidazolidinedione structure with two methoxycarbonylphenyl groups attached via thioether linkages. The presence of these functional groups imparts distinct chemical reactivity and potential for diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione typically involves multi-step organic reactions. One common approach is the reaction of 2,4-imidazolidinedione with 4-methoxycarbonylbenzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the intermediate this compound, which is then further reacted with a thiol compound under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The methoxycarbonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or alkoxy derivatives.
Aplicaciones Científicas De Investigación
5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound’s thioether and carbonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s structural features may allow it to interact with cellular membranes and other macromolecules, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Bis(((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione: Similar structure but with carboxyl groups instead of methoxycarbonyl groups.
5,5-Bis(((((4-hydroxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione: Similar structure but with hydroxyl groups instead of methoxycarbonyl groups.
Uniqueness
5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione is unique due to its methoxycarbonyl functional groups, which impart distinct chemical reactivity and potential for diverse applications. The presence of these groups allows for specific interactions with biological targets and enhances the compound’s solubility and stability.
Propiedades
Número CAS |
142979-85-9 |
|---|---|
Fórmula molecular |
C23H24N2O6S2 |
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
methyl 4-[[4-[(4-methoxycarbonylphenyl)methylsulfanylmethyl]-2,5-dioxoimidazolidin-4-yl]methylsulfanylmethyl]benzoate |
InChI |
InChI=1S/C23H24N2O6S2/c1-30-19(26)17-7-3-15(4-8-17)11-32-13-23(21(28)24-22(29)25-23)14-33-12-16-5-9-18(10-6-16)20(27)31-2/h3-10H,11-14H2,1-2H3,(H2,24,25,28,29) |
Clave InChI |
HHHFMDNZVYALOJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)CSCC2(C(=O)NC(=O)N2)CSCC3=CC=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Bis(butylamino)phosphoryl]-3-butyl-2-methylguanidine](/img/structure/B12797810.png)
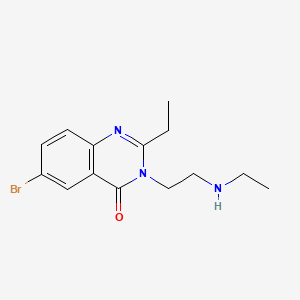

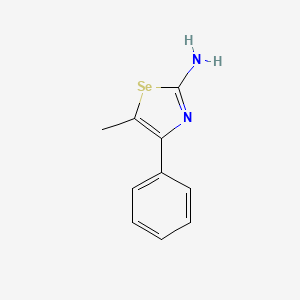



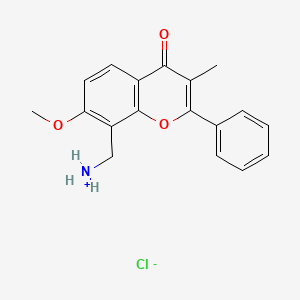

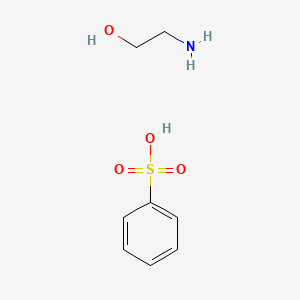
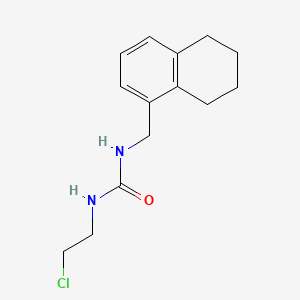
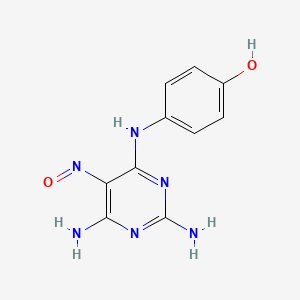
![[(3-Methylbutyl)sulfinyl]benzene](/img/structure/B12797871.png)
